molecular formula C17H20N2 B1526122 1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 93731-05-6

1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Cat. No.: B1526122
CAS No.: 93731-05-6
M. Wt: 252.35 g/mol
InChI Key: XNMMBZALYPPNDV-UHFFFAOYSA-N
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Description

“1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a chemical compound with the CAS Number: 93731-05-6. It has a molecular weight of 252.36 . The compound is typically stored at room temperature and has a purity of 95%. It is usually in the form of an oil .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : A novel synthesis approach for 1,4-benzodiazepines and 1,4-benzodiazepin-5-ones, which are structurally related to 1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, has been developed using Pd-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives with aryl bromides, yielding the products in good yield (Neukom, Aquino, & Wolfe, 2011).
  • Stereochemistry Insight : The stereochemistry of 1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-diones, related to the compound of interest, was studied using proton magnetic resonance, revealing the existence of only one pseudo-boat cycloheptadiene-like conformation at room temperature (Aversa et al., 1980).

Biological Applications

  • Anticonvulsant Action : The anticonvulsant action of 1,5-benzodiazepine, structurally similar to the compound , was studied, suggesting potential therapeutic advantages of 1,5-benzodiazepines over 1,4-benzodiazepines in the treatment of epilepsy (Meldrum, Chapman, & Horton, 1979).
  • AMPA Receptor Antagonists : Certain derivatives of 1,5-benzodiazepines were found to act as potent AMPA receptor antagonists, offering insights into the anticonvulsant and neuroprotective potential of such compounds (Chimirri et al., 1997).

Chemical Analysis and Characterization

  • Spectroscopic Analysis : Methyl- and phenyl-substituted 2,3-dihydro- and 2,3,4,5-tetrahydro-1H-1,5-benzodiazepines were characterized by their vibrational and electronic spectra, with mass spectral fragmentation paths assigned, providing a basis for structural and compositional analysis of similar compounds (Hunter & Webb, 1972).

Pharmacological Insights

  • Peripheral Receptor Binding : The binding site of peripheral benzodiazepine receptors was studied using conformationally restrained derivatives, highlighting the importance of the carbonyl moiety in ligand recognition and binding, which may be relevant for understanding the pharmacodynamics of similar compounds (Cappelli et al., 1997).

Properties

IUPAC Name

5-benzyl-2-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-14-11-12-19(13-15-7-3-2-4-8-15)17-10-6-5-9-16(17)18-14/h2-10,14,18H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMMBZALYPPNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2=CC=CC=C2N1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 2
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 3
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 4
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 5
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Reactant of Route 6
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

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